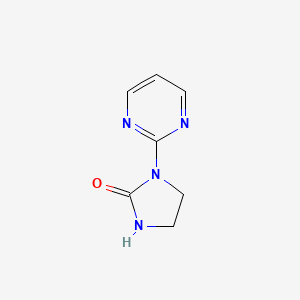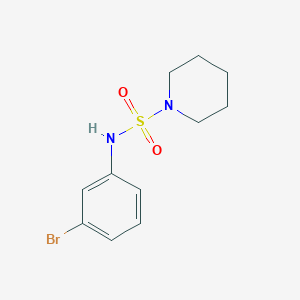
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline typically involves the condensation of o-phenylenediamine with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Medicine: The compound has been investigated for its potential use as an antimicrobial and antiparasitic agent.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline can be compared with other benzimidazole derivatives such as:
2-(1H-benzimidazol-2-yl)-4-chloroaniline: Similar in structure but lacks the N-methyl group, which may affect its biological activity.
2-(1H-benzimidazol-2-yl)-4-methylaniline: Contains a methyl group instead of a chlorine atom, which can influence its reactivity and applications.
2-(1H-benzimidazol-2-yl)-4-nitroaniline: The presence of a nitro group can significantly alter its chemical properties and biological activities
Eigenschaften
CAS-Nummer |
16367-95-6 |
|---|---|
Molekularformel |
C14H12ClN3 |
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline |
InChI |
InChI=1S/C14H12ClN3/c1-16-11-7-6-9(15)8-10(11)14-17-12-4-2-3-5-13(12)18-14/h2-8,16H,1H3,(H,17,18) |
InChI-Schlüssel |
YTTXTRLDXKUQMC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)

![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)

![4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide](/img/structure/B14004058.png)

![N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14004068.png)



